molecular formula C11H20FNO3 B592310 Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303972-97-5

Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B592310
CAS No.: 1303972-97-5
M. Wt: 233.283
InChI Key: JOKNUZASZUDOEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential use in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the piperidine ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds . For example, the presence of the fluorine atom at the 4-position can significantly influence the compound’s electronic properties and its interaction with biological targets .

Biological Activity

Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of fluorine and hydroxymethyl groups enhances its biological activity, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H20FNO3C_{11}H_{20}FNO_3 with a molecular weight of approximately 233.29 g/mol. The structure features a piperidine ring substituted with a tert-butyl group, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position. These modifications are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₀FNO₃
Molecular Weight233.29 g/mol
CAS Number1303972-97-5
Purity≥95%
Hazard ClassificationIrritant

This compound exhibits significant biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances lipophilicity, which can improve membrane permeability and bioavailability, allowing for better interaction with biological targets.

  • Enzyme Inhibition : Studies suggest that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

  • Anticancer Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast and ovarian cancer cells .
  • Neurological Disorders : Given its ability to modulate neurotransmitter systems, there is potential for this compound in treating conditions like depression or anxiety.

Case Studies and Research Findings

Recent research has focused on optimizing the structure of piperidine derivatives to enhance their biological activity. A comparative analysis of various piperidine derivatives indicates that modifications at the fluorine position significantly affect their potency and selectivity.

  • Study on Structural Variants : A study comparing this compound with other fluorinated piperidines found that the unique arrangement of functional groups contributes to its enhanced enzyme inhibition capabilities .

Table: Comparison of Biological Activities

Compound NameIC50 (µM)Biological Activity Description
This compoundTBDPotential inhibitor of metabolic enzymes
Benzoylpiperidine derivative (similar structure)19.9 - 75.3Notable antiproliferative activity on cancer cells
Other fluorinated piperidinesVariesDiverse activities based on structural modifications

Properties

IUPAC Name

tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKNUZASZUDOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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